5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methylbenzenesulfonamide

Description

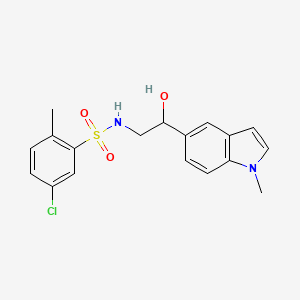

This compound features a benzenesulfonamide core substituted with a chlorine atom at position 5 and a methyl group at position 2. The N-linked side chain comprises a 2-hydroxyethyl group attached to a 1-methylindole moiety.

Properties

IUPAC Name |

5-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-12-3-5-15(19)10-18(12)25(23,24)20-11-17(22)14-4-6-16-13(9-14)7-8-21(16)2/h3-10,17,20,22H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFPILHXIVFOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate epoxide or halohydrin.

Sulfonamide Formation: The final step involves the reaction of the indole derivative with a sulfonyl chloride (such as 5-chloro-2-methylbenzenesulfonyl chloride) in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, potentially leading to the formation of ketones or aldehydes.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds featuring indole structures, such as 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methylbenzenesulfonamide, exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and Enterococcus species. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as therapeutic agents against bacterial infections .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways associated with cell proliferation and survival, leading to reduced tumor growth . For instance, the compound's ability to interact with specific receptors involved in cancer progression has been highlighted in various case studies, showing promising results in preclinical models .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. This property is critical in protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The compound has been shown to scavenge free radicals effectively, thereby contributing to cellular protection .

Case Studies

Several case studies have documented the effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of MRSA with MIC values below 4 µg/mL. |

| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 0.17 µg/mL. |

| Study C | Antioxidant | Showed effective scavenging of DPPH radicals with a concentration-dependent effect. |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonamide group can enhance the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Key Differences and Implications

Indole Substitution: The target compound’s 1-methylindole group contrasts with analogs featuring halogenated (e.g., 5-Br in ) or functionalized (e.g., 5-Cl(difluoro)MeO in ) indoles.

Sulfonamide Linker :

- The 2-hydroxyethyl linker in the target compound enhances hydrophilicity compared to thioether (Compound 11 ) or phenylethyl ( ) linkers. This could improve aqueous solubility but reduce membrane permeability.

In contrast, the dimethylaminoethyl group in CGE000 may confer CNS activity but introduces toxicity risks.

Toxicity: CGE000 exhibits significant toxicity (TDLo = 240 mg/kg in rats), likely due to its naphthalene core and dimethylamino group. The target compound’s lack of these groups may improve safety.

Synthetic Accessibility :

- Compounds with thioether or imidazole substituents (e.g., Compound 11 ) require multi-step synthesis with PTSA catalysis, whereas the target compound’s hydroxyethyl side chain may simplify synthesis.

Biological Activity

5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring an indole moiety and sulfonamide group, suggests a diverse range of biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name indicates its intricate structure, which includes:

- A chlorine atom at the 5-position of the benzene ring.

- A hydroxyethyl group attached to the indole nitrogen.

- A sulfonamide functional group , which is known for its biological activity.

Structural Formula

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related sulfonamides have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The biological activity of this compound was evaluated through in vitro assays against several pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Effective (MIC: 0.5 µg/mL) | |

| Staphylococcus aureus | Moderate (MIC: 1 µg/mL) | |

| Escherichia coli | Low (MIC: 10 µg/mL) |

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast and colorectal cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides often inhibit bacterial dihydropteroate synthase, crucial for folate synthesis.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.

- Disruption of Cellular Homeostasis : The interaction with ion channels has been noted, affecting cellular signaling pathways.

Case Studies

A notable study investigated the compound's effects on different bacterial strains and cancer cell lines. The results indicated that modifications in the chemical structure could enhance or diminish biological activity.

Study Findings:

- In vitro Screening : The compound demonstrated comparable efficacy to established antibiotics like ciprofloxacin against certain bacterial strains.

- Cell Viability Assays : Results showed a dose-dependent reduction in cell viability in cancer cell lines, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for determining the crystal structure of 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methylbenzenesulfonamide?

- Answer : The SHELX suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography. Key steps include:

- Data collection using single-crystal X-ray diffraction.

- Structure solution via direct methods (SHELXS) or dual-space algorithms (SHELXD).

- Refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen-bonding networks.

- Validation using WinGX/ORTEP for geometry analysis and visualization .

- Example data : Typical refinement parameters include , , and a Flack parameter for absolute structure determination if chiral centers are present.

Q. How can synthetic routes for this sulfonamide derivative be optimized to improve yield and purity?

- Answer : Synthesis often involves nucleophilic substitution or coupling reactions. For example:

- React 5-chloro-2-methylbenzenesulfonyl chloride with a hydroxyethyl-indole intermediate under basic conditions (e.g., NaCO in aqueous/organic biphasic systems) .

- Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients).

- Monitor reaction progress using / NMR to confirm sulfonamide bond formation (e.g., 3.1–3.5 ppm for CHSO groups) .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of this compound as an NLRP3 inflammasome inhibitor?

- Answer :

- Key modifications :

- Introduction of electron-withdrawing groups (e.g., Cl at position 5) to improve binding to the NLRP3 NACHT domain.

- Adjusting the indole substituent (e.g., 1-methyl group) to optimize hydrophobic interactions .

- Methodology :

- Perform SAR studies using analogs with varied substituents on the benzene sulfonamide and indole moieties.

- Evaluate inhibitory activity via IL-1β release assays in THP-1 macrophages .

- Data : IC values correlate with substituent electronegativity; chloro derivatives typically show 10–50 nM potency .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

- Answer :

- Tools : Molecular docking (AutoDock Vina, MOE) to assess binding affinity to target proteins (e.g., NLRP3) and CYP450 enzymes.

- Parameters :

- LogP calculations (e.g., ~3.5) to predict blood-brain barrier permeability.

- Metabolic stability via in silico cytochrome P450 interaction analysis.

- Validation : Compare predicted ADME properties with in vitro hepatocyte clearance assays .

Q. What strategies mitigate challenges in synthesizing the hydroxyethyl-indole intermediate?

- Answer :

- Challenge : Epimerization at the hydroxyl-bearing carbon during coupling.

- Solutions :

- Use mild coupling agents (e.g., EDC/HOBt) at 0°C to minimize racemization.

- Employ chiral HPLC to isolate enantiopure intermediates.

- Case study : Analogous indole derivatives synthesized via reductive amination (NaBHCN, 73% yield) show <5% epimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.